2-(4-CHLOROPHENOXY)-2-METHYL-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-[4-(2-pyridyl)piperazino]-1-propanone is a complex organic compound that contains a piperazine ring, a pyridine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-[4-(2-pyridyl)piperazino]-1-propanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Ring: The pyridine ring is introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Incorporation of the Chlorophenoxy Group: The chlorophenoxy group is added by reacting substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-[4-(2-pyridyl)piperazino]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-[4-(2-pyridyl)piperazino]-1-propanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Agrochemicals: The compound exhibits fungicidal activity and is used in the development of pesticides.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-1-[4-(2-pyridyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The piperazine ring may act as a GABA receptor agonist, leading to the modulation of neurotransmitter activity . The compound’s effects on other pathways and receptors are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: This compound has a similar structure but lacks the piperazine ring.
2-(4-Chlorobenzoyl)pyridine: This compound contains a chlorophenyl and pyridine group but differs in its functional groups.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,25-16-8-6-15(20)7-9-16)18(24)23-13-11-22(12-14-23)17-5-3-4-10-21-17/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBHIKYFWORGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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